3-(4-Chlorophenyl)-N-(2-(4-methoxyphenyl)ethyl)-2-methyl-2-propenamide
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Overview
Description
3-(4-Chlorophenyl)-N-(2-(4-methoxyphenyl)ethyl)-2-methyl-2-propenamide is an organic compound characterized by the presence of a chlorophenyl group, a methoxyphenyl group, and a propenamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-N-(2-(4-methoxyphenyl)ethyl)-2-methyl-2-propenamide typically involves the reaction of 4-chlorobenzaldehyde with 4-methoxyphenethylamine under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide and a solvent like ethanol. The mixture is refluxed for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-N-(2-(4-methoxyphenyl)ethyl)-2-methyl-2-propenamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles like hydroxide or amine groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as hydroxide ions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound. These products can be further utilized in various chemical processes and applications .
Scientific Research Applications
3-(4-Chlorophenyl)-N-(2-(4-methoxyphenyl)ethyl)-2-methyl-2-propenamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various medical conditions.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-N-(2-(4-methoxyphenyl)ethyl)-2-methyl-2-propenamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
(2E)-3-(4-Chlorophenyl)-2-(4-methoxyphenyl)-2-propenoic acid: This compound shares similar structural features but differs in its functional groups and reactivity.
(4-Chlorophenyl)(3-phenyl-2-oxiranyl)methanone: Another structurally related compound with distinct chemical properties and applications.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial purposes .
Properties
CAS No. |
76691-25-3 |
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Molecular Formula |
C19H20ClNO2 |
Molecular Weight |
329.8 g/mol |
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-2-methylprop-2-enamide |
InChI |
InChI=1S/C19H20ClNO2/c1-14(13-16-3-7-17(20)8-4-16)19(22)21-12-11-15-5-9-18(23-2)10-6-15/h3-10,13H,11-12H2,1-2H3,(H,21,22)/b14-13+ |
InChI Key |
FMTTZUUADYFDKN-BUHFOSPRSA-N |
Isomeric SMILES |
C/C(=C\C1=CC=C(C=C1)Cl)/C(=O)NCCC2=CC=C(C=C2)OC |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)OC |
Origin of Product |
United States |
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